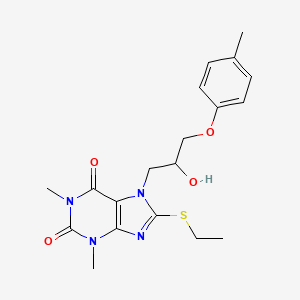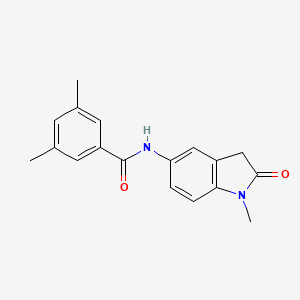
8-(ethylthio)-7-(2-hydroxy-3-(p-tolyloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(ethylthio)-7-(2-hydroxy-3-(p-tolyloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a compound of interest in various fields of scientific research due to its complex structure and unique properties. This compound features a purine ring, which is a key component in many biochemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(ethylthio)-7-(2-hydroxy-3-(p-tolyloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step chemical reactions starting from commercially available purine derivatives
Industrial Production Methods
In industrial settings, the synthesis of this compound might involve large-scale batch reactions with stringent control over purity and yield. The use of automated reaction monitoring and purification systems ensures the compound is produced efficiently and consistently.
Analyse Des Réactions Chimiques
Types of Reactions
The compound 8-(ethylthio)-7-(2-hydroxy-3-(p-tolyloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione undergoes a variety of chemical reactions, including:
Oxidation: Often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Typically involves reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitutions at specific positions on the purine ring are common.
Common Reagents and Conditions
Reactions involving this compound often utilize:
Strong Bases: Such as sodium hydride or potassium tert-butoxide.
Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Catalysts: Palladium on carbon or platinum oxide for hydrogenation reactions.
Major Products
The major products from these reactions include oxidized derivatives, reduced analogs, and various substituted purines that can serve as intermediates in further chemical synthesis.
Applications De Recherche Scientifique
8-(ethylthio)-7-(2-hydroxy-3-(p-tolyloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has extensive applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic compounds.
Biology: Studies often focus on its interactions with biological macromolecules.
Medicine: Research is being conducted into its potential as a therapeutic agent, especially for targeting specific biochemical pathways.
Industry: It can be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism by which 8-(ethylthio)-7-(2-hydroxy-3-(p-tolyloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. It often acts by inhibiting or modulating the activity of these proteins, thereby affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Compared to other purine derivatives, 8-(ethylthio)-7-(2-hydroxy-3-(p-tolyloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific substituents, which confer distinct chemical and biological properties.
List of Similar Compounds
7-(2-hydroxy-3-(p-tolyloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
8-(methylthio)-7-(2-hydroxy-3-(p-tolyloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
8-(ethylthio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
Each of these compounds shares structural similarities but differs in specific functional groups, leading to variations in their reactivity and applications.
Hope that deep dive into this compound scratches your intellectual itch!
Propriétés
IUPAC Name |
8-ethylsulfanyl-7-[2-hydroxy-3-(4-methylphenoxy)propyl]-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4S/c1-5-28-18-20-16-15(17(25)22(4)19(26)21(16)3)23(18)10-13(24)11-27-14-8-6-12(2)7-9-14/h6-9,13,24H,5,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVODXRMVQWCDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(N1CC(COC3=CC=C(C=C3)C)O)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(4-methoxyphenyl)quinolin-4-yl]-1H-pyrazole-5-carboxylic acid](/img/structure/B2972095.png)


![2,5-dichloro-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2972098.png)
![N,2-bis(4-fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-amine](/img/structure/B2972099.png)

![3-Ethyl-1-{[3-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B2972103.png)


![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2972112.png)

![N-(4-acetamidophenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2972116.png)
![3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride](/img/structure/B2972117.png)
